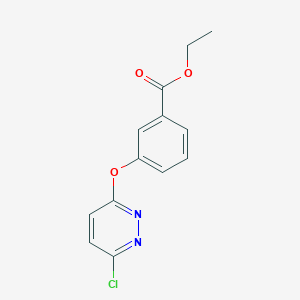

Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate

Description

Properties

IUPAC Name |

ethyl 3-(6-chloropyridazin-3-yl)oxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O3/c1-2-18-13(17)9-4-3-5-10(8-9)19-12-7-6-11(14)15-16-12/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRASYCSNCUTXRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)OC2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695135 | |

| Record name | Ethyl 3-[(6-chloropyridazin-3-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862821-18-9 | |

| Record name | Ethyl 3-[(6-chloropyridazin-3-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate (CAS No. 862821-18-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical identity, physicochemical properties, a validated synthesis protocol, and its potential applications in drug discovery, particularly as a scaffold for kinase inhibitors. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics. The Chemical Abstracts Service (CAS) number for Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate is 862821-18-9 .

Introduction: The Pyridazine Scaffold in Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. The unique electronic properties of the pyridazine ring, conferred by the two nitrogen atoms, allow for diverse substitution patterns, enabling the fine-tuning of physicochemical and pharmacological properties. This versatility has made pyridazine-containing compounds a focal point for the development of novel therapeutic agents. Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate, as a derivative of this important heterocyclic system, holds potential as a key intermediate or a pharmacologically active molecule in its own right.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. The key properties of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 862821-18-9 | Internal Verification |

| Molecular Formula | C₁₃H₁₁ClN₂O₃ | Internal Verification |

| Molecular Weight | 278.70 g/mol | Internal Verification |

| Appearance | Off-white to pale yellow solid | Typical for similar compounds |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | Inferred from structure |

| Melting Point | Not explicitly reported, expected to be a solid at room temperature | Inferred from structure |

Structural Formula:

Figure 1: Chemical structure of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate.

Synthesis and Mechanistic Insights

The synthesis of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. This particular transformation is a variation of the Williamson ether synthesis.[2][3] The reaction involves the displacement of a chlorine atom from the electron-deficient pyridazine ring by the oxygen nucleophile of a substituted phenol.

The logical disconnection for the synthesis is illustrated below:

Figure 2: Retrosynthetic analysis of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate.

Experimental Protocol: Synthesis of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate

This protocol is a robust and reproducible method for the laboratory-scale synthesis of the title compound.

Materials:

-

3,6-Dichloropyridazine (1.0 eq)[4]

-

Ethyl 3-hydroxybenzoate (1.0 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of Ethyl 3-hydroxybenzoate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (1.5 eq).

-

Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

-

Add 3,6-Dichloropyridazine (1.0 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate as a solid.

Mechanistic Rationale

The reaction proceeds via a classic SNAr mechanism. The electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring makes the carbon atoms susceptible to nucleophilic attack. The chlorine atom at the 6-position is a good leaving group. The reaction is facilitated by a polar aprotic solvent like DMF, which solvates the potassium cation, leaving the phenoxide anion as a potent nucleophile.

Figure 3: Simplified reaction mechanism for the synthesis of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological data for Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate is not extensively reported in publicly available literature, its structural motifs suggest significant potential in drug discovery, particularly in the realm of kinase inhibitors.

Kinase Inhibitor Scaffold

Many clinically successful kinase inhibitors feature a heterocyclic core that anchors the molecule within the ATP-binding pocket of the target kinase. The pyridazine ring, present in this compound, is a well-established scaffold in the design of such inhibitors. The 3-aryloxy-6-chloropyridazine moiety can serve as a versatile platform for further chemical modifications to enhance potency and selectivity against specific kinase targets. The chlorine atom at the 6-position provides a handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity and explore structure-activity relationships.

Potential for Further Derivatization

The ester functionality of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a variety of amines to generate a library of amide derivatives. This strategy is commonly employed in medicinal chemistry to modulate pharmacokinetic properties and introduce additional points of interaction with biological targets.

Safety and Handling

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate (CAS No. 862821-18-9) is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry. Its straightforward synthesis via nucleophilic aromatic substitution makes it an accessible intermediate for the development of more complex molecules. The presence of the pyridazine core and multiple sites for further functionalization positions this compound as a promising scaffold for the discovery of novel therapeutics, particularly in the area of kinase inhibition. Further biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

- A comprehensive study on synthesis and biological activities of Pyridazine Deriv

- Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. (2025). PubMed Central.

- Identification of compounds that inhibit the kinase activity of leucine-rich repe

- Synthesis, α-Glucosidase inhibitory activity and docking studies of Novel Ethyl 1,2,3-triazol-4-ylmethylthio-5,6-diphenylpyridazine-4-carboxylate deriv

- Identification, isolation and characterization of process-related impurities in Rizatriptan benzo

- Interaction of 3-hydroxybenzoate with 3-hydroxybenzo

- Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells. (n.d.). PubMed Central.

- Isolation and characterization of a potential process related impurity of phenazopyridine HCl by preparative HPLC followed by MS-MS and 2D-NMR spectroscopy. (2009). PubMed.

- EPA Releases Final Biological Evaluations of Three Chemicals' Impacts on Endangered Species. (2017). EPA.

- Biological Evaluation Chapters for Chlorpyrifos ESA Assessment. (2025). US EPA.

- Final National Level Listed Species Biological Evaluation for Glyphos

- United States Patent Office. (n.d.).

- Alkyl benzoate mixtures. (n.d.).

-

3-[5-(2-fluoro-phenyl)-[5]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof. (n.d.). Google Patents.

- Williamson ether synthesis. (n.d.). Wikipedia.

- The Williamson Ether Synthesis. (n.d.). Master Organic Chemistry.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and characterization of a potential process related impurity of phenazopyridine HCl by preparative HPLC followed by MS-MS and 2D-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate, a molecule of significant interest in contemporary medicinal chemistry, stands as a key intermediate in the synthesis of various biologically active compounds. The unique juxtaposition of a benzoate ester with a chloropyridazine moiety imparts a distinct electronic and structural profile, rendering it a versatile scaffold for drug discovery. The pyridazine ring, a π-deficient heterocycle, is a known pharmacophore present in several approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1] This guide, presented from the perspective of a Senior Application Scientist, offers a comprehensive exploration of the core physicochemical properties of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate, providing both established data and field-proven insights into its synthesis, characterization, and handling.

Molecular and Physicochemical Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in research and development. This section details the key physicochemical parameters of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate.

| Property | Value | Source |

| CAS Number | 862821-18-9 | [2][3] |

| Molecular Formula | C₁₃H₁₁ClN₂O₃ | [2] |

| Molecular Weight | 278.69 g/mol | [2] |

| Appearance | Predicted to be a solid at room temperature | Inferred from related structures |

| Melting Point | Not experimentally determined; predicted to be in the range of typical aromatic esters and pyridazine derivatives. | N/A |

| Boiling Point | Not experimentally determined; likely to decompose at higher temperatures. | N/A |

| Solubility | Predicted to be soluble in common organic solvents such as DMSO, DMF, dichloromethane, and ethyl acetate. Poorly soluble in water. | Inferred from structural components |

Synthesis and Purification

The synthesis of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate is typically achieved through a nucleophilic aromatic substitution reaction. The following protocol outlines a robust and reproducible method for its preparation and purification.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate.

Detailed Experimental Protocol

Materials:

-

Ethyl 3-hydroxybenzoate

-

3,6-Dichloropyridazine

-

Potassium Carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate

-

Silica Gel (for column chromatography)

-

Hexanes and Ethyl Acetate (for elution)

Procedure:

-

To a solution of Ethyl 3-hydroxybenzoate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add 3,6-dichloropyridazine (1.1 eq) to the reaction mixture.

-

Heat the reaction to 70 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Causality Behind Experimental Choices:

-

The use of a polar aprotic solvent like DMF is crucial for dissolving the reactants and facilitating the SNAr reaction.

-

Anhydrous conditions are necessary to prevent the hydrolysis of the starting materials and the product.

-

Potassium carbonate is a sufficiently strong base to deprotonate the phenol without causing unwanted side reactions.

-

The purification by column chromatography is essential to remove unreacted starting materials and any potential byproducts.

Spectroscopic and Analytical Characterization

Rigorous characterization is paramount to confirm the identity and purity of the synthesized compound. This section outlines the expected spectroscopic data and appropriate analytical methods.

Predicted ¹H and ¹³C NMR Spectral Data

Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

8.20 - 7.80 (m, 2H): Aromatic protons on the benzoate ring ortho to the ester and ether linkage.

-

7.60 - 7.30 (m, 2H): Aromatic protons on the benzoate ring meta to the ester and ether linkage.

-

7.55 (d, J ≈ 9.0 Hz, 1H): Pyridazine ring proton.

-

7.20 (d, J ≈ 9.0 Hz, 1H): Pyridazine ring proton.

-

4.40 (q, J ≈ 7.1 Hz, 2H): Methylene protons of the ethyl ester.

-

1.40 (t, J ≈ 7.1 Hz, 3H): Methyl protons of the ethyl ester.

Predicted ¹³C NMR (101 MHz, CDCl₃) δ (ppm):

-

165.5: Carbonyl carbon of the ester.

-

160.0 - 150.0: Carbons of the pyridazine ring and the benzoate carbon attached to the ether oxygen.

-

135.0 - 120.0: Aromatic carbons of the benzoate and pyridazine rings.

-

61.5: Methylene carbon of the ethyl ester.

-

14.3: Methyl carbon of the ethyl ester.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | 1715 - 1735 |

| C-O (Ester and Ether) | 1250 - 1300 and 1000 - 1150 |

| C=N and C=C (Aromatic) | 1450 - 1600 |

| C-Cl | 600 - 800 |

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula.

-

Expected [M+H]⁺: 279.0531 for C₁₃H₁₂ClN₂O₃⁺

Stability and Handling

Understanding the stability profile of a compound is critical for its storage and use in various experimental settings.

-

Thermal Stability: Pyridazine derivatives can exhibit varying thermal stabilities.[4] It is advisable to store the compound at low temperatures and avoid prolonged exposure to high heat.

-

Hydrolytic Stability: The benzoate ester is susceptible to hydrolysis under both acidic and basic conditions.[5] The rate of hydrolysis is influenced by pH and temperature.

-

Photostability: Some pyridazine compounds can be sensitive to light.[6] It is recommended to store the compound in an amber vial or in the dark to prevent photodegradation.

Purity Assessment

Ensuring the purity of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate is crucial for its use in further research. A combination of analytical techniques should be employed.[7]

Purity Determination Workflow

Caption: A multi-technique approach for purity assessment.

Potential Impurities:

-

Unreacted Ethyl 3-hydroxybenzoate and 3,6-dichloropyridazine.

-

Isomeric byproducts from reaction at other positions on the pyridazine ring.

-

Hydrolysis product: 3-(6-chloropyridazin-3-yloxy)benzoic acid.

Conclusion

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and handling of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate. By understanding these fundamental aspects, researchers and drug development professionals can effectively utilize this versatile building block in their synthetic endeavors and advance the discovery of novel therapeutic agents. The provided protocols and data serve as a valuable resource for ensuring the quality and reproducibility of research involving this important chemical entity.

References

-

Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Scientific Reports. [Link]

-

Benzoic Acid Esters, Benzoates. Organic Chemistry Portal. [Link]

-

Linear Free Energy Relationships from Rates of Esterification and Hydrolysis of Aliphatic and Ortho-substituted Benzoate Esters. (1953). Journal of the American Chemical Society. [Link]

-

The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllactic Acid. Canadian Science Publishing. [Link]

-

Pyridazine derivatives and related compounds. Part 15. Photochemical study of 3-Azido-4,5-diphenylpyrazolo[3,4-c]pyridazine. (2025). ResearchGate. [Link]

-

Ester Chemistry. (2020). Chemistry LibreTexts. [Link]

-

Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. MDPI. [Link]

-

CAS NO. 862821-18-9 | Ethyl 3-((6-chloropyridazin-3-yl)oxy)benzoate. Arctom. [Link]

-

Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate, CAS 862821-18-9. SCBIO. [Link]

-

Synthesis and Characterization of Unique Pyridazines. (2022). Liberty University. [Link]

-

Pyridazine. Wikipedia. [Link]

-

Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. PMC. [Link]

-

The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]

-

The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link]

-

Synthesis and evaluation of novel chloropyridazine derivatives as potent human rhinovirus (HRV) capsid-binding inhibitors. PubMed. [Link]

-

2-Chloropyridazine. PubChem. [Link]

-

Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. PMC. [Link]

-

AN IMPURITY PROFILE STUDY OF LAMOTRIZINE. Rasayan Journal of Chemistry. [Link]

-

Characterization of impurities in sulfasalazine. PubMed. [Link]

-

Synthesis of pyridazines. Organic Chemistry Portal. [Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. arctomsci.com [arctomsci.com]

- 4. Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence | MDPI [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate

This guide provides a comprehensive overview of the synthesis of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate, a key intermediate in the development of various biologically active molecules. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the core chemical principles, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Introduction

Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, which combines a benzoate moiety with a chloropyridazine ring, serves as a versatile scaffold for the synthesis of a wide range of derivatives with potential therapeutic applications. The strategic placement of the chloro-substituent on the pyridazine ring allows for further functionalization, making it a valuable building block in drug discovery programs. This guide will focus on the most common and efficient pathway for its synthesis: a nucleophilic aromatic substitution (SNAr) reaction.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The primary route for the synthesis of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate involves the reaction of 3,6-dichloropyridazine with ethyl 3-hydroxybenzoate. This reaction is a classic example of a nucleophilic aromatic substitution (SNAr) mechanism.

Mechanistic Insights

The SNAr reaction, in this context, proceeds via a two-step addition-elimination mechanism.[1][2] The key to this reaction is the electron-deficient nature of the pyridazine ring, which is further activated by the presence of two electron-withdrawing chlorine atoms. This electronic property makes the ring susceptible to attack by a nucleophile.

-

Nucleophilic Attack: The reaction is initiated by the deprotonation of the hydroxyl group of ethyl 3-hydroxybenzoate by a suitable base, forming a more potent phenoxide nucleophile. This nucleophile then attacks one of the carbon atoms bearing a chlorine atom on the 3,6-dichloropyridazine ring. This attack temporarily disrupts the aromaticity of the pyridazine ring and forms a negatively charged intermediate known as a Meisenheimer complex.[1]

-

Elimination of the Leaving Group: The aromaticity of the pyridazine ring is restored in the second step through the elimination of a chloride ion, which is a good leaving group. This results in the formation of the desired ether linkage and yields Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate.

The regioselectivity of the reaction, where the substitution occurs at the 3- or 6-position, is an important consideration. In the case of 3,6-dichloropyridazine, the two positions are electronically equivalent.

Below is a diagram illustrating the synthesis pathway:

Figure 1: Synthesis Pathway of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity |

| 3,6-Dichloropyridazine | 141-30-0 | 148.98 | ≥98% |

| Ethyl 3-Hydroxybenzoate | 7781-98-8 | 166.17 | ≥98% |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | ≥99% |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous |

| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade |

| Hexane | 110-54-3 | 86.18 | ACS Grade |

| Deionized Water | 7732-18-5 | 18.02 | - |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | ≥99% |

Step-by-Step Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 3-hydroxybenzoate (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, approximately 10 volumes relative to the limiting reagent).

-

Base Addition: Stir the solution at room temperature and add anhydrous potassium carbonate (1.5 eq) portion-wise. The use of a fine powder of potassium carbonate is recommended to ensure a large surface area for the reaction.

-

Addition of the Electrophile: To the resulting suspension, add 3,6-dichloropyridazine (1.1 eq). The slight excess of the dichloropyridazine ensures the complete consumption of the more valuable ethyl 3-hydroxybenzoate.

-

Reaction Progression: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into ice-cold deionized water (approximately 20 volumes). This will precipitate the crude product.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with deionized water (2 x 10 volumes) and then with brine (1 x 10 volumes) to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate as a solid.

Rationale for Experimental Choices

-

Base: Potassium carbonate is a commonly used base for this type of reaction. It is sufficiently basic to deprotonate the phenolic hydroxyl group but is generally not strong enough to cause unwanted side reactions. Sodium hydride (NaH) can also be used for a more rapid reaction, but it requires more stringent anhydrous conditions.

-

Solvent: DMF is an excellent polar aprotic solvent for SNAr reactions as it can dissolve both the organic substrates and the inorganic base, and it effectively solvates the cation of the base, thereby increasing the nucleophilicity of the phenoxide. Acetonitrile is another suitable solvent.

-

Temperature: The reaction is typically heated to increase the reaction rate. A temperature range of 80-90 °C provides a good balance between reaction speed and the prevention of potential side reactions or decomposition.

Characterization of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate

The identity and purity of the synthesized compound should be confirmed by various analytical techniques.

| Property | Value |

| Molecular Formula | C₁₃H₁₁ClN₂O₃ |

| Molecular Weight | 278.69 g/mol |

| Appearance | Off-white to pale yellow solid |

| Purity (Typical) | >97% (by HPLC) |

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoate and pyridazine rings, as well as the quartet and triplet for the ethyl ester group.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl group.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Safety Considerations

-

3,6-Dichloropyridazine: This compound is harmful if swallowed and causes skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

N,N-Dimethylformamide (DMF): DMF is a reproductive hazard and can be absorbed through the skin. All manipulations should be performed in a well-ventilated fume hood.

-

General Precautions: Standard laboratory safety practices should be followed throughout the synthesis, including the use of a fume hood and appropriate PPE.

Conclusion

The synthesis of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate via a nucleophilic aromatic substitution reaction is a robust and efficient method. By carefully controlling the reaction parameters, such as the choice of base, solvent, and temperature, high yields of the desired product can be achieved. This guide provides a solid foundation for researchers to successfully synthesize this important chemical intermediate for its further application in the development of novel therapeutic agents.

References

-

Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate: Starting Materials and Methodology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate is a key intermediate in the synthesis of various pharmacologically active molecules. Its structural motif, featuring a pyridazine ring linked to a benzoate moiety via an ether linkage, is of significant interest in medicinal chemistry. This guide provides a comprehensive overview of the essential starting materials and a detailed methodology for the synthesis of this compound, grounded in established chemical principles.

Core Starting Materials

The synthesis of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate primarily relies on two key starting materials: 3,6-dichloropyridazine and ethyl 3-hydroxybenzoate. A thorough understanding of their properties is crucial for a successful and safe synthesis.

3,6-Dichloropyridazine

| Property | Value |

| Chemical Formula | C₄H₂Cl₂N₂ |

| Molecular Weight | 148.98 g/mol [1] |

| CAS Number | 141-30-0[1] |

| Appearance | White to off-white solid[1] |

| Melting Point | 67-69 °C[1] |

| Boiling Point | 224 °C |

| Solubility | Soluble in many organic solvents, slightly soluble in water. |

Synthesis and Reactivity: 3,6-Dichloropyridazine is a commercially available heterocyclic compound.[1] It serves as a versatile precursor in the synthesis of various pyridazine derivatives due to the reactivity of its two chlorine atoms. These chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), making them excellent leaving groups for the introduction of a wide range of functional groups.[2]

Ethyl 3-hydroxybenzoate

| Property | Value |

| Chemical Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol |

| CAS Number | 7781-98-8 |

| Appearance | Colorless to pale yellow liquid or solid |

| Melting Point | 72-74 °C |

| Boiling Point | 276 °C |

| Solubility | Soluble in ethanol, ether, and other organic solvents; sparingly soluble in water. |

Synthesis and Reactivity: Ethyl 3-hydroxybenzoate is also a commercially available compound. It can be synthesized via Fischer esterification of 3-hydroxybenzoic acid with ethanol in the presence of an acid catalyst. The phenolic hydroxyl group is nucleophilic and can participate in reactions such as the Williamson ether synthesis.

Synthetic Methodology: A Williamson Ether Synthesis Approach

The synthesis of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate is achieved through a Williamson ether synthesis, a classic and reliable method for forming ethers. This reaction involves the deprotonation of the hydroxyl group of ethyl 3-hydroxybenzoate to form a more nucleophilic phenoxide, which then attacks the electron-deficient carbon atom of 3,6-dichloropyridazine, displacing one of the chloride ions.

Reaction Mechanism

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key steps are:

-

Deprotonation: A base is used to deprotonate the phenolic hydroxyl group of ethyl 3-hydroxybenzoate, forming a highly reactive phenoxide ion.

-

Nucleophilic Attack: The phenoxide ion acts as a nucleophile and attacks one of the carbon atoms bearing a chlorine atom on the pyridazine ring. The pyridazine ring is electron-deficient due to the presence of the two electronegative nitrogen atoms, which facilitates this attack.

-

Chloride Ion Departure: The chloride ion, a good leaving group, is displaced, resulting in the formation of the desired ether linkage.

Caption: Reaction mechanism for the synthesis of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate.

Experimental Protocol

The following is a detailed, step-by-step protocol for the synthesis of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate. This protocol is based on established procedures for similar Williamson ether syntheses involving pyridazine derivatives.[3]

Materials and Reagents:

-

3,6-Dichloropyridazine

-

Ethyl 3-hydroxybenzoate

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,6-dichloropyridazine (1.0 eq), ethyl 3-hydroxybenzoate (1.0 eq), and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reactants. The volume should be sufficient to ensure good stirring.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate.

Characterization of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate

The structure and purity of the synthesized compound can be confirmed by various spectroscopic methods.

| Technique | Expected Data |

| ¹H NMR | The spectrum is expected to show signals corresponding to the aromatic protons on both the benzoate and pyridazine rings, as well as the quartet and triplet for the ethyl ester group. |

| ¹³C NMR | The spectrum should display distinct signals for all 13 carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the two aromatic rings. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (278.69 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom. |

Predicted ¹H and ¹³C NMR Data:

Based on the analysis of similar structures, the following are the predicted chemical shifts for Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate.[4]

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): ~8.0-7.2 (m, 6H, Ar-H), 4.41 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 1.42 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): ~165.5 (C=O), 160-120 (Ar-C), 61.5 (-OCH₂CH₃), 14.3 (-OCH₂CH₃).

Safety Precautions

-

3,6-Dichloropyridazine: Harmful if swallowed.[5] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Ethyl 3-hydroxybenzoate: May cause skin and eye irritation. Use in a well-ventilated area and wear appropriate PPE.

-

N,N-Dimethylformamide (DMF): A potential reproductive toxin. Handle in a fume hood and avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthesis of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate is a straightforward process for researchers familiar with standard organic synthesis techniques. The Williamson ether synthesis provides a reliable and efficient route to this valuable intermediate. By carefully selecting the starting materials and adhering to the outlined protocol and safety precautions, a high yield of the pure product can be obtained, facilitating further research and development in the field of medicinal chemistry.

References

-

The Royal Society of Chemistry. Supplementary Information: Organic–inorganic hybrid polyoxometalate and its graphene oxide-Fe3O4 nanocomposite, synthesis, characterization and their applications as nanocatalysts for the Knoevenagel condensation and the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 67331, 3,6-Dichloropyridazine. Available at: [Link].

- Google Patents. (WO2024084491) PROCESS FOR SYNTHESIS OF RES METIROM AND ITS INTERMEDIATES THEREOF.

-

ResearchGate. Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 8361, Ethyl 3-hydroxybenzoate. Available at: [Link].

Sources

An In-depth Technical Guide to the Predicted Spectroscopic Profile of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed predictive analysis of the spectroscopic characteristics of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate (CAS No. 862821-18-9), a molecule of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), along with spectral data from analogous structures, to construct a reliable predicted spectroscopic profile. This approach is designed to guide researchers in the identification, characterization, and quality control of this compound.

The rationale behind this predictive analysis is rooted in the fundamental principles of spectroscopy, where the chemical environment of atoms and functional groups dictates their interaction with electromagnetic radiation and their behavior in a mass spectrometer. By dissecting the molecule into its constituent parts—the ethyl benzoate group, the chloropyridazine moiety, and the ether linkage—we can systematically anticipate its spectral features.

Molecular Structure and Key Features

To understand the predicted spectroscopic data, it is essential to first visualize the molecular structure of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate.

Figure 1: Molecular Structure of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate are based on the analysis of substituent effects on the aromatic rings and comparison with data for similar structures.[1][2][3]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group and the aromatic protons of the benzoate and pyridazine rings.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 - 8.2 | dd | 1H | Ar-H (Benzoate) | Proton ortho to the ester group, deshielded by its electron-withdrawing effect. |

| ~7.8 - 7.9 | d | 1H | Ar-H (Pyridazine) | Proton on the pyridazine ring, deshielded by the electronegative nitrogen atoms and the chlorine atom. |

| ~7.4 - 7.6 | m | 2H | Ar-H (Benzoate) | Protons on the benzoate ring. |

| ~7.2 - 7.3 | d | 1H | Ar-H (Pyridazine) | Proton on the pyridazine ring. |

| 4.41 (q) | Quartet | 2H | -OCH₂CH₃ | Methylene protons of the ethyl ester, split by the adjacent methyl group. |

| 1.42 (t) | Triplet | 3H | -OCH₂CH₃ | Methyl protons of the ethyl ester, split by the adjacent methylene group. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O (Ester) | Carbonyl carbon of the ester group. |

| ~158 | C-O (Pyridazine) | Carbon on the pyridazine ring attached to the ether oxygen. |

| ~155 | C-Cl (Pyridazine) | Carbon on the pyridazine ring attached to the chlorine atom. |

| ~152 | C-O (Benzoate) | Carbon on the benzoate ring attached to the ether oxygen. |

| ~131 | C (Pyridazine) | Quaternary carbon on the pyridazine ring. |

| ~130 | CH (Benzoate) | Aromatic methine carbon. |

| ~129 | C (Benzoate) | Quaternary carbon of the benzoate ring. |

| ~125 | CH (Benzoate) | Aromatic methine carbon. |

| ~122 | CH (Benzoate) | Aromatic methine carbon. |

| ~118 | CH (Pyridazine) | Aromatic methine carbon. |

| ~115 | CH (Pyridazine) | Aromatic methine carbon. |

| ~61 | -OCH₂CH₃ | Methylene carbon of the ethyl ester. |

| ~14 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at a probe temperature of 298 K.

-

Use a spectral width of approximately 16 ppm.

-

Employ a 30-degree pulse angle and a relaxation delay of 1 second.

-

Accumulate 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Use a spectral width of approximately 220 ppm.

-

Employ a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Accumulate 1024-2048 scans.

-

-

Data Processing: Process the acquired free induction decays (FIDs) with an exponential multiplication (line broadening of 0.3 Hz for ¹H and 1 Hz for ¹³C) and Fourier transform. Phase and baseline correct the resulting spectra. Reference the spectra to the TMS signal at 0.00 ppm.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The predicted IR spectrum of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate will be dominated by absorptions from the ester, ether, and aromatic functionalities.[4][5][6][7]

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch | Vibrations of the C-H bonds on the benzoate and pyridazine rings.[8] |

| 2980-2850 | Medium-Weak | Aliphatic C-H Stretch | Vibrations of the C-H bonds of the ethyl group. |

| ~1725 | Strong | C=O Stretch (Ester) | Characteristic strong absorption for the carbonyl group of an aromatic ester.[6] |

| ~1600, ~1580, ~1480 | Medium-Weak | C=C and C=N Stretch (Aromatic) | Skeletal vibrations of the aromatic rings.[9][10] |

| ~1250 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) | Characteristic strong absorption for the aryl ether linkage.[5] |

| ~1100 | Strong | Symmetric C-O Stretch (Ester) | Stretching vibration of the C-O single bond of the ester. |

| ~800-700 | Medium-Strong | C-Cl Stretch | Vibration of the carbon-chlorine bond. |

| ~750 | Strong | Aromatic C-H Bend (Out-of-plane) | Bending vibration characteristic of the substitution pattern on the benzoate ring. |

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: Prepare a thin film of the neat compound on a potassium bromide (KBr) salt plate or prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate (C₁₃H₁₁ClN₂O₃), the predicted molecular weight is approximately 278.05 g/mol . The presence of a chlorine atom will result in a characteristic M+2 isotope peak with an intensity of about one-third of the molecular ion peak.[11][12][13]

Predicted Fragmentation Pattern (Electron Ionization - EI)

Under EI conditions, the molecule is expected to fragment in a predictable manner.

Figure 2: Predicted Electron Ionization Mass Spectrometry Fragmentation Pathway.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z (relative abundance) | Ion Structure | Rationale |

| 278/280 (M⁺˙) | [C₁₃H₁₁ClN₂O₃]⁺˙ | Molecular ion peak and its M+2 isotope peak due to ³⁷Cl. |

| 233/235 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical from the ester. |

| 205/207 | [M - COOCH₂CH₃]⁺ | Loss of the ethyl carboxylate radical. |

| 128/130 | [C₆H₅N₂Cl]⁺˙ | Fragment corresponding to the chloropyridazine moiety after ether bond cleavage. |

| 120 | [C₇H₄O₂]⁺˙ | Fragment corresponding to the benzoate moiety after ether bond cleavage. |

| 92 | [C₆H₄O]⁺˙ | Loss of CO from the benzoate fragment. |

Experimental Protocol: Mass Spectrum Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Analyze the ions using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

-

Data Acquisition: Scan a mass range appropriate to detect the molecular ion and expected fragments (e.g., m/z 50-500).

Conclusion

This in-depth technical guide provides a comprehensive predicted spectroscopic profile for Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate. By leveraging fundamental spectroscopic principles and data from analogous structures, we have outlined the expected NMR, IR, and MS characteristics. This predictive analysis serves as a valuable resource for researchers in the synthesis, identification, and characterization of this compound, enabling them to anticipate spectral features and confirm the identity and purity of their materials. It is important to note that these are predicted values, and experimental verification is recommended for definitive characterization.

References

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. (2023, February 27). YouTube. Retrieved from [Link]

-

Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

-

OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

-

R. Fausto, et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

ResearchGate. (n.d.). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. Retrieved from [Link]

-

ResearchGate. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

Semantic Scholar. (2016). Deconvolution of Soft Ionization Mass Spectra of Chlorinated Paraffins To Resolve Congener Groups. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. Retrieved from [Link]

-

Babij, N. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

Benchat, N., et al. (2007). Synthesis of Ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetate. Semantic Scholar. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

ResearchGate. (2023). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the.... Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. Retrieved from [Link]

-

Universidad de Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis, Molecular structure, Spectral Characterization, and biological activities of ethyl 2-(4-(4-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)acetate. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 9H-Fluoren-9-one. In NIST Chemistry WebBook. Retrieved from [Link]

-

Fulmer, G. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. kgroup.du.edu [kgroup.du.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate: A Versatile Intermediate in Modern Drug Discovery

Executive Summary

In the landscape of medicinal chemistry, the strategic value of a chemical intermediate is measured by its versatility, accessibility, and the biological relevance of the scaffolds it can generate. Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate stands out as a pivotal building block, primarily due to the unique electronic and steric properties of its pyridazine core. The pyridazine ring is not merely a passive scaffold; its inherent characteristics, such as a high dipole moment, robust hydrogen-bonding capacity, and potential to mitigate metabolic liabilities, make it an attractive isostere for more common aromatic systems in drug design.[1] This guide provides an in-depth examination of Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate, from its synthesis and physicochemical properties to its critical role in the development of next-generation therapeutics, particularly kinase inhibitors.

Physicochemical Profile

A comprehensive understanding of a chemical intermediate begins with its fundamental properties. These data are crucial for reaction planning, safety assessment, and analytical characterization.

| Property | Value | Source(s) |

| IUPAC Name | Ethyl 3-((6-chloropyridazin-3-yl)oxy)benzoate | - |

| CAS Number | 862821-18-9 | [2][3] |

| Molecular Formula | C₁₃H₁₁ClN₂O₃ | [2] |

| Molecular Weight | 278.69 g/mol | [2] |

| SMILES | C(=O)(c1cc(ccc1)Oc1ccc(nn1)Cl)OCC | [2] |

| Appearance | White to off-white solid powder | General Observation |

| Purity | Typically ≥97% | [2][3] |

Core Synthesis: Nucleophilic Aromatic Substitution

The principal route to Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate is a classical nucleophilic aromatic substitution (SNAr) reaction. This pathway is efficient and leverages commercially available starting materials.

Mechanistic Rationale

The synthesis involves the reaction of 3,6-dichloropyridazine with ethyl 3-hydroxybenzoate. The pyridazine ring is electron-deficient due to the electronegativity of the two adjacent nitrogen atoms, which makes the chlorine-bearing carbons highly susceptible to nucleophilic attack. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, before the expulsion of a chloride ion to yield the pyridazinyl ether.

The choice of a strong base (e.g., sodium hydride) or a moderately strong base (e.g., potassium carbonate) is critical for deprotonating the hydroxyl group of ethyl 3-hydroxybenzoate, thereby generating the more potent phenoxide nucleophile. Anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are preferred as they effectively solvate the cation of the base without interfering with the nucleophile, thus accelerating the reaction rate.

Experimental Protocol: Laboratory Scale Synthesis

Objective: To synthesize Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate.

Materials:

-

3,6-Dichloropyridazine (1.0 eq)

-

Ethyl 3-hydroxybenzoate (1.0 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add ethyl 3-hydroxybenzoate (1.0 eq) and anhydrous DMF.

-

Stir the solution at room temperature and add anhydrous potassium carbonate (1.5 eq).

-

Add 3,6-dichloropyridazine (1.0 eq) to the suspension.

-

Heat the reaction mixture to 80-90 °C and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion (typically 4-6 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water, leading to the precipitation of the crude product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.

Synthesis Workflow Diagram

Caption: Diversification pathways from the core intermediate.

Application Spotlight: Development of ITK Inhibitors

A prominent application of this intermediate is in the synthesis of inhibitors for Interleukin-2-inducible T-cell Kinase (ITK), a crucial enzyme in T-cell signaling pathways. Dysregulation of ITK is implicated in various autoimmune diseases and T-cell malignancies.

Research has demonstrated that the 3-oxo-2,3-dihydropyridazine scaffold, directly accessible from Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate derivatives, is a potent core for ITK inhibitors. [4][5]In a typical synthetic strategy, the chloro-pyridazine intermediate undergoes a Suzuki coupling to install a desired (hetero)aryl group at the C-6 position. Subsequent chemical modifications, often involving the ester group on the benzoate ring, lead to the final active pharmaceutical ingredients. This modular approach allows for systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties. [5]

Conclusion

Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate is more than a simple catalog chemical; it is a strategically designed platform for innovation in drug discovery. Its straightforward synthesis and the versatile reactivity of its chloro-substituent provide a reliable and efficient route to complex molecular architectures. The proven success of its derivatives, particularly in the competitive field of kinase inhibitor development, underscores its importance and guarantees its continued relevance for researchers and scientists dedicated to creating novel therapeutics.

References

-

Strategy for the synthesis of pyridazine heterocycles and its derivatives - Lirias. Available at: [Link]

-

Chemical Studies on 3,6-Dichloropyridazine (Part 2) - ResearchGate. Available at: [Link]

-

Strategy for the synthesis of pyridazine heterocycles and their derivatives - PubMed. Available at: [Link]

-

Chemical studies on 3,6-dichloropyridazine - Journal of American Science. Available at: [Link]

-

The pyridazine heterocycle in molecular recognition and drug discovery - PMC. Available at: [Link]

-

Synthesis of pyridazines - Organic Chemistry Portal. Available at: [Link]

- Pyrazinyl and pyridazinyl ethers - US5082843A - Google Patents.

-

A) Metalation of 3,6‐dichloropyridazine (6) and subsequent... - ResearchGate. Available at: [Link]

-

Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate - Fluorochem. Available at: [Link]

-

Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell - Institute of Molecular and Translational Medicine. Available at: [Link]

-

Ethyl 3-(2-aminohexanoylamino)benzoate | C15H22N2O3 | CID 61260808 - PubChem. Available at: [Link]

-

Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC - PubMed Central. Available at: [Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. karebaybio.com [karebaybio.com]

- 3. Ethyl 3-(6-chloropyridazin-3-yloxy)benzoate [chemdict.com]

- 4. imtm.cz [imtm.cz]

- 5. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Chemistry and Application of Chloropyridazines: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the development of a vast array of biologically active compounds and functional materials. The introduction of a chlorine substituent onto this ring system dramatically enhances its chemical versatility, providing a reactive handle for a multitude of synthetic transformations. This technical guide offers a comprehensive review of chloropyridazine compounds, with a particular focus on their synthesis, reactivity, and diverse applications. We delve into the mechanistic intricacies of key reactions, provide field-proven experimental protocols, and present quantitative data to support the strategic decisions made in the laboratory. This guide is intended to serve as an in-depth resource for researchers, scientists, and drug development professionals, enabling them to leverage the unique properties of chloropyridazines in their own research and development endeavors.

Introduction: The Privileged Chloropyridazine Scaffold

Pyridazine and its derivatives are of significant interest due to their presence in a wide range of compounds with pronounced biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The electron-deficient nature of the pyridazine ring, a consequence of the two electronegative nitrogen atoms, plays a crucial role in its chemical behavior. The incorporation of a chlorine atom creates an electrophilic center, making the chloropyridazine scaffold an exceptionally versatile building block in organic synthesis.

The reactivity of the C-Cl bond is highly dependent on its position on the pyridazine ring. The presence of the ring nitrogen atoms significantly influences the susceptibility of the chlorine to nucleophilic attack through inductive and mesomeric effects, making nucleophilic aromatic substitution (SNAr) a primary reaction pathway.[1] This inherent reactivity, coupled with the ability to participate in various cross-coupling reactions, has cemented the role of chloropyridazines as key intermediates in the synthesis of complex molecular architectures.

This guide will explore the fundamental aspects of chloropyridazine chemistry, starting with the synthesis of the foundational precursor, 3,6-dichloropyridazine, and extending to the functionalization of the chloropyridazine core and the applications of the resulting derivatives.

Synthesis of Chloropyridazine Compounds

The synthetic routes to chloropyridazine derivatives are diverse, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials. A common and industrially important starting material is 3,6-dichloropyridazine.

Synthesis of 3,6-Dichloropyridazine: A Key Intermediate

3,6-Dichloropyridazine serves as a versatile precursor for a wide range of functionalized pyridazines.[2][3] A robust and commonly employed synthesis starts from maleic anhydride.

Experimental Protocol: Two-Step Synthesis of 3,6-Dichloropyridazine from Maleic Anhydride [4]

Step 1: Synthesis of 3,6-Pyridazinediol (Maleic Hydrazide)

-

To a stirred solution of hydrazine hydrate (80% solution), add concentrated hydrochloric acid dropwise at a temperature below 10°C.

-

To this mixture, add maleic anhydride portion-wise.

-

Heat the reaction mixture to 105-110°C and maintain for 4-6 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to 55-60°C.

-

Dilute the reaction mass with water and stir at room temperature to allow for crystallization.

-

Collect the solid product by filtration and dry to afford 3,6-pyridazinediol.

Step 2: Chlorination of 3,6-Pyridazinediol

-

In a three-necked flask equipped with a reflux condenser and a stirrer, add 3,6-pyridazinediol (1.0 eq) and phosphorus oxychloride (POCl₃, 5-10 eq).

-

Heat the mixture to reflux (approximately 105-110°C) and maintain for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of HCl gas.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

-

Neutralize the acidic solution with a base, such as sodium carbonate or ammonium hydroxide, until the pH is approximately 7-8.

-

The crude 3,6-dichloropyridazine will precipitate as a solid. Collect the solid by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure 3,6-dichloropyridazine as a white to off-white crystalline solid.[4][5]

Diagram: Synthesis of 3,6-Dichloropyridazine

Caption: Two-step synthesis of 3,6-dichloropyridazine from maleic anhydride.

Synthesis of Functionalized Chloropyridazines

The chloropyridazine core can be further functionalized through various synthetic strategies. For instance, the synthesis of 3-amino-6-chloropyridazine, a key building block for many pharmaceuticals, is achieved through the selective amination of 3,6-dichloropyridazine.[6]

Experimental Protocol: Synthesis of 3-Amino-6-chloropyridazine [6]

-

In a pressure vessel, dissolve 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as ethanol or dioxane.

-

Add aqueous ammonia (a large excess, e.g., 10-20 eq).

-

Seal the vessel and heat the reaction mixture to 100-120°C for 8-12 hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

-

Remove the solvent under reduced pressure.

-

The resulting residue can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford 3-amino-6-chloropyridazine.

Chemical Reactivity of Chloropyridazines

The reactivity of chloropyridazines is dominated by the electrophilic nature of the carbon atom attached to the chlorine, which is activated by the electron-withdrawing pyridazine ring. This facilitates two major classes of reactions: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of chloropyridazine chemistry, allowing for the introduction of a wide variety of nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex intermediate.

Factors Influencing SNAr Reactivity:

-

Position of the Chlorine Atom: The reactivity of the C-Cl bond is significantly influenced by its position relative to the ring nitrogen atoms. Chlorine atoms at positions 3 and 6 are generally more reactive towards nucleophilic attack than those at positions 4 and 5 due to the greater stabilization of the negative charge in the Meisenheimer intermediate by the adjacent nitrogen atoms.

-

Nature of the Nucleophile: Stronger nucleophiles generally lead to faster reaction rates. Common nucleophiles include amines, alkoxides, thiolates, and carbanions.

-

Solvent: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are typically used to solvate the cationic counter-ion of the nucleophile and increase its reactivity.[7]

Diagram: Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Caption: General mechanism of the SNAr reaction on a chloropyridazine ring.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are particularly valuable for the functionalization of chloropyridazines. These reactions allow for the formation of C-C, C-N, and C-O bonds under relatively mild conditions.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the chloropyridazine and an organoboron reagent.

Experimental Protocol: Suzuki-Miyaura Coupling of a Chloropyridazine

-

To a reaction vessel, add the chloropyridazine (1.0 eq), the boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the mixture to 80-100°C and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the synthesis of a wide range of N-substituted pyridazines.[8][9]

Experimental Protocol: Buchwald-Hartwig Amination of a Chloropyridazine [10]

-

In a glovebox or under an inert atmosphere, combine the chloropyridazine (1.0 eq), the amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, BrettPhos, 2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 eq).

-

Add an anhydrous, degassed solvent (e.g., toluene, dioxane).

-

Seal the reaction vessel and heat to 80-120°C for 4-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the product by column chromatography.

The Sonogashira coupling enables the formation of a C-C triple bond between a chloropyridazine and a terminal alkyne.[11]

Experimental Protocol: Sonogashira Coupling of a Chloropyridazine [10]

-

To a reaction vessel, add the chloropyridazine (1.0 eq), the terminal alkyne (1.2-2.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq).

-

Add an anhydrous, degassed solvent such as THF or DMF.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60°C) for 2-12 hours under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, filter the mixture to remove the amine hydrohalide salt.

-

Concentrate the filtrate and purify the residue by column chromatography.

Diagram: Overview of Cross-Coupling Reactions of Chloropyridazines

Caption: Key palladium-catalyzed cross-coupling reactions of chloropyridazines.

Applications of Chloropyridazine Compounds

The synthetic versatility of chloropyridazines has led to their widespread use in various fields, most notably in medicinal chemistry, agrochemicals, and materials science.

Medicinal Chemistry

The pyridazine scaffold is a privileged structure in drug discovery, and chloropyridazines are key intermediates in the synthesis of numerous therapeutic agents.[12][13][14]

-

Anticancer Agents: A significant number of chloropyridazine derivatives have been investigated for their anticancer properties. For example, novel chloropyridazine hybrids have been designed and synthesized as PARP-1 inhibitors, inducing apoptosis in cancer cells.[15]

| Compound ID | Target Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3c | HNO97 | 1.23 | [15] |

| 3e | HNO97 | 1.56 | [15] |

| 4b | HNO97 | 2.11 | [15] |

| Table 1: In vitro anticancer activity of selected chloropyridazine hybrids. |

-

Nicotinic Agents: 6-Chloropyridazin-3-yl derivatives have been synthesized and shown to exhibit high affinity for neuronal nicotinic acetylcholine receptors (nAChRs), with Kᵢ values in the nanomolar range, making them promising candidates for the treatment of neurological disorders.[16]

Agrochemicals

Chloropyridazine derivatives are integral to the development of modern agrochemicals, including herbicides and fungicides.[2]

-

Herbicides: The herbicide Pyrazon (Chloridazon) is a well-known example of a pyridazinone derivative, which is synthesized from a chloropyridazine precursor. It acts by inhibiting photosynthesis in weeds.

-

Fungicides and Insecticides: The inherent biological activity of the pyridazine ring has been exploited in the development of novel fungicides and insecticides, with chloropyridazines serving as key synthetic intermediates.

Materials Science

The electron-deficient nature of the pyridazine ring makes it an attractive component in the design of functional organic materials.

-

Organic Light-Emitting Diodes (OLEDs): Pyridazine derivatives have been incorporated into molecules exhibiting thermally activated delayed fluorescence (TADF), which are promising materials for highly efficient OLEDs.[17] The synthesis of these materials often involves the Buchwald-Hartwig coupling of a chloropyridazine with a suitable donor moiety.

-

Polymers and Dyes: The reactivity of chloropyridazines allows for their incorporation into polymer backbones and the synthesis of novel dyes with tailored electronic and optical properties.

Spectroscopic and Analytical Characterization

The structural elucidation of chloropyridazine compounds relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the substitution pattern on the pyridazine ring. The chemical shifts of the ring protons and carbons are influenced by the electronegativity of the chlorine and nitrogen atoms. 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable for unambiguous assignment of complex structures.[18][19]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying characteristic functional groups. The C-Cl stretching vibration typically appears in the fingerprint region (800-600 cm⁻¹). C=N and C=C stretching vibrations of the pyridazine ring are also observable.

-